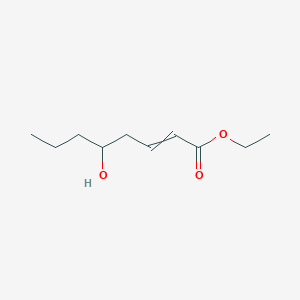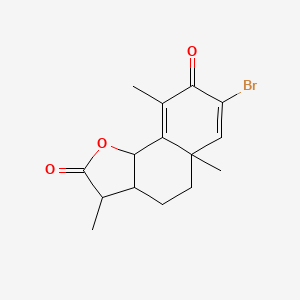
2-Bromosantonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromosantonin is a brominated derivative of santonin, a sesquiterpene lactone It is known for its unique molecular structure, which includes a bromine atom attached to the santonin framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromosantonin typically involves the bromination of santonin. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions. The bromination occurs selectively at the 2-position of the santonin molecule, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromosantonin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form brominated derivatives with higher oxidation states.
Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, reverting it to santonin or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents .
Major Products:
Substitution Products: Various substituted santonin derivatives.
Oxidation Products: Brominated lactones and other oxidized forms.
Reduction Products: De-brominated santonin and related compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other brominated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Bromosantonin involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
2-Bromo-β-santonin: Another brominated derivative of santonin with similar structural features.
2-Bromo-α-santonin: Differing in the stereochemistry at the brominated position.
Bromocriptine: A brominated ergot alkaloid with distinct pharmacological properties.
Uniqueness: 2-Bromosantonin stands out due to its specific bromination pattern and the resulting chemical reactivity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
5676-49-3 |
|---|---|
Formule moléculaire |
C15H17BrO3 |
Poids moléculaire |
325.20 g/mol |
Nom IUPAC |
7-bromo-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H17BrO3/c1-7-9-4-5-15(3)6-10(16)12(17)8(2)11(15)13(9)19-14(7)18/h6-7,9,13H,4-5H2,1-3H3 |
Clé InChI |
QRONGANYXMWLQI-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC3(C=C(C(=O)C(=C3C2OC1=O)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


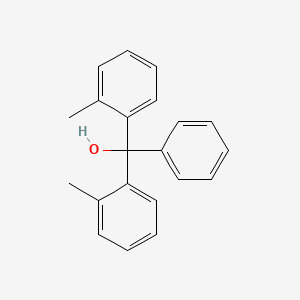

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
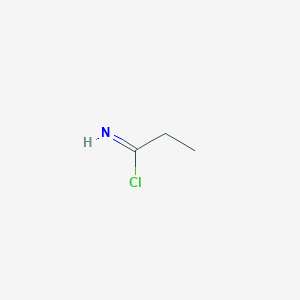
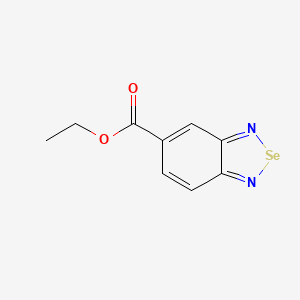
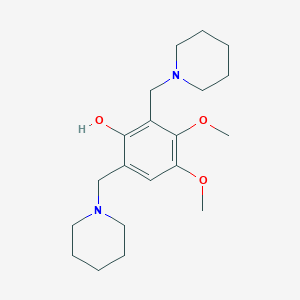
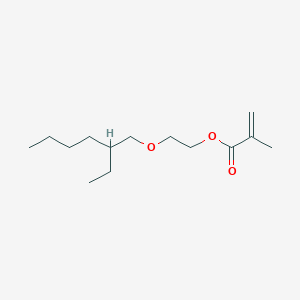
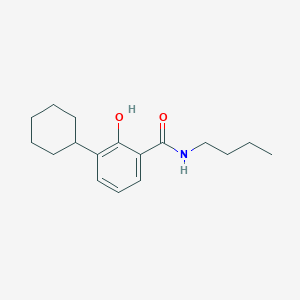
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
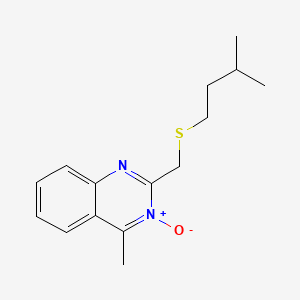
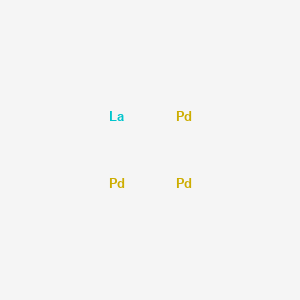
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
